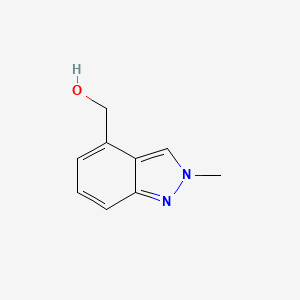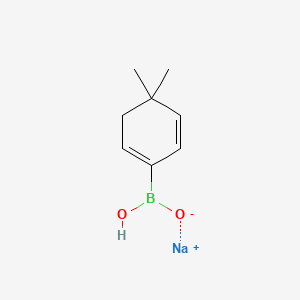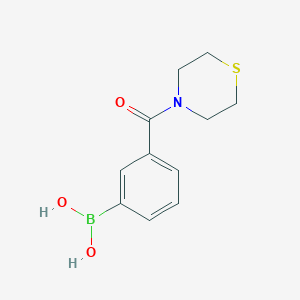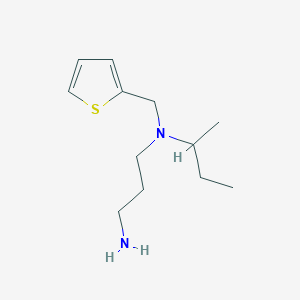
6-甲酰基吡啶-2-羧酸乙酯
描述
Ethyl 6-formylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylic acid derivatives . It has a molecular weight of 179.18 .
Molecular Structure Analysis
The molecular formula of Ethyl 6-formylpyridine-2-carboxylate is C9H9NO3 . The InChI code is 1S/C9H9NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 6-formylpyridine-2-carboxylate is a pale-yellow to yellow-brown solid .科学研究应用
化学合成和衍生物
6-甲酰基吡啶-2-羧酸乙酯在各种化合物的合成中起着作用。例如,它与氨和伯胺反应生成 6-取代的 3-烷基(芳基)-1-甲基-1'2-二氢吡咯并[3'4-c]吡啶-7-酮,如 Nadzhafova (2002) 的研究中所示 (Nadzhafova, 2002)。Zhu、Lan 和 Kwon (2003) 进一步探索了它在膦催化的环化过程中合成四氢吡啶中的用途 (Zhu, Lan, & Kwon, 2003)。
生物活性化合物
6-甲酰基吡啶-2-羧酸乙酯也参与生物活性化合物的合成。Filipović 等人 (2010) 使用这种化合物合成了具有抗菌活性的衍生物 (Filipović et al., 2010)。Temple 等人 (1983) 的另一项研究调查了其在合成潜在抗癌剂(包括吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪)中的作用 (Temple et al., 1983)。
创新化学反应
已经探索了涉及 6-甲酰基吡啶-2-羧酸乙酯的创新化学反应。例如,Eynde 等人 (2001) 研究了它在微波介导合成新型嘧啶并[1,2-a]嘧啶中的用途 (Eynde et al., 2001)。Feng 等人 (2010) 研究了一种电化学程序,涉及该化合物与 CO2 羧化 2-氨基-5-溴吡啶 (Feng et al., 2010)。
缓蚀
此外,6-甲酰基吡啶-2-羧酸乙酯衍生物已被评估为缓蚀剂。Dohare 等人 (2017) 对吡喃并吡唑衍生物进行了研究,了解其对低碳钢的缓蚀性能 (Dohare et al., 2017)。
抗肿瘤活性
6-甲酰基吡啶-2-羧酸乙酯也已被用于合成具有潜在抗肿瘤活性的化合物。El-Kalyoubi 和 Agili (2020) 的一项研究合成了新型吡啶并[2,3-d]嘧啶、黄嘌呤和鲁马嗪衍生物,并评估了它们的抗肿瘤活性 (El-Kalyoubi & Agili, 2020)。
作用机制
The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the chemical structure and functional groups present in the compound. The interaction with these targets could lead to changes in cellular processes and biochemical pathways, resulting in various downstream effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could impact its elimination from the body .
The action of the compound could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances. These factors could affect the stability of the compound, its interaction with targets, and its overall efficacy .
安全和危害
The safety information for Ethyl 6-formylpyridine-2-carboxylate includes several hazard statements. It has the signal word “Warning” and the pictogram of an exclamation mark . The hazard statements include H302, and the precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .
生化分析
Biochemical Properties
Ethyl 6-formylpyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain enzymes that catalyze the oxidation-reduction reactions. The formyl group in ethyl 6-formylpyridine-2-carboxylate can undergo oxidation to form carboxylic acids, which are essential intermediates in metabolic pathways . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with proteins and enzymes .
Cellular Effects
Ethyl 6-formylpyridine-2-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, ethyl 6-formylpyridine-2-carboxylate can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of ethyl 6-formylpyridine-2-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, ethyl 6-formylpyridine-2-carboxylate can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-formylpyridine-2-carboxylate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term studies have shown that ethyl 6-formylpyridine-2-carboxylate can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of ethyl 6-formylpyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of ethyl 6-formylpyridine-2-carboxylate can lead to cellular damage, oxidative stress, and disruption of normal metabolic processes .
Metabolic Pathways
Ethyl 6-formylpyridine-2-carboxylate is involved in several metabolic pathways, including those related to the oxidation-reduction reactions and the synthesis of carboxylic acids . The compound interacts with enzymes such as dehydrogenases and oxidases, which catalyze the conversion of the formyl group to carboxylic acids . These metabolic pathways are essential for maintaining cellular homeostasis and energy production .
Transport and Distribution
Within cells and tissues, ethyl 6-formylpyridine-2-carboxylate is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the localization and accumulation of ethyl 6-formylpyridine-2-carboxylate can be influenced by its interactions with other biomolecules, such as lipids and proteins .
Subcellular Localization
The subcellular localization of ethyl 6-formylpyridine-2-carboxylate is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its biochemical effects . These localization signals ensure that ethyl 6-formylpyridine-2-carboxylate reaches its intended targets and participates in the appropriate biochemical reactions .
属性
IUPAC Name |
ethyl 6-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDWRGFGKVUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657895 | |
| Record name | Ethyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-10-1 | |
| Record name | Ethyl 6-formyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21908-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Formyl-pyridine-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)







![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)


